Tween 65

HLB value emulsifier selection hydrophilic-lipophilic balance

Formulators requiring controlled emulsification without excessive foaming face a recurring challenge: standard polysorbates (Tween 60/80, HLB 14.9-15.0) favor O/W emulsions and generate unwanted foam. Polysorbate 65 (Tween 65, CAS 9005-71-4) resolves this with the lowest HLB (10.5) in the polysorbate series, enabling precisely balanced oil-water partitioning. • Tristearate architecture (three C18 chains) enables W/O emulsification and heat-shock protection in frozen desserts-prevents ice crystal growth during temperature cycling (21 CFR §172.838-compliant). • Controlled, low-foam profile reduces yield loss in fermentation, sugar processing, and industrial mixing where Tween 20/80 cause excessive foaming. • Pairs with Span 65 (HLB 2.1) for custom HLB blending across the 2.1-10.5 range to match specific oil-phase requirements. Supplied as food-grade (E436), ≥98% purity. Ambient shipping; stable at room temperature.

Molecular Formula C60H65Cl3N4O4
Molecular Weight 1012.5 g/mol
CAS No. 9005-71-4
Cat. No. B1164928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTween 65
CAS9005-71-4
SynonymsTween 65
Molecular FormulaC60H65Cl3N4O4
Molecular Weight1012.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl
InChIInChI=1S/3C15H16ClNO.C15H17NO/c2*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17/h2*5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17)
InChIKeyMTUNHHDLLVEYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tween 65 Technical Profile


Polysorbate 65 (Tween 65, CAS 9005-71-4) is a non-ionic ethoxylated sorbitan tristearate surfactant produced by reacting dehydrated sorbitol with stearic acid followed by polymerization with approximately 20 moles of ethylene oxide per mole of sorbitan ester [1]. Its molecular architecture features three stearic acid (C18) chains esterified to a sorbitan backbone with polyoxyethylene chains conferring amphiphilic character . As a food-grade emulsifier (E436), it is approved for use in frozen desserts, baked goods, and coffee whiteners under 21 CFR §172.838 specifications [2]. Among the polysorbate series, Polysorbate 65 occupies a distinctive intermediate HLB position (10.5), making it the most lipophilic member of the Tween family and uniquely suited for applications requiring balanced oil-water partitioning with controlled emulsifying power [3].

HLB Position 10.5 – most lipophilic Tween
Structure Tristearate (C18) ester
Solubility Water-dispersible, not fully soluble

Why Tween 65 Cannot Be Substituted


Polysorbates share a common sorbitan-polyoxyethylene backbone but differ critically in fatty acid chain composition, degree of esterification, and resultant physicochemical behavior. Polysorbate 65 is a tristearate ester containing three stearic acid chains (C18), whereas Polysorbate 60 is a monostearate (single C18 chain) and Polysorbate 80 is a monooleate (single C18:1 unsaturated chain) . This structural distinction yields divergent HLB values—10.5 for Tween 65 versus 14.9 for Tween 60 and 15.0 for Tween 80—placing Tween 65 at the water-dispersible boundary while Tween 60/80 are fully water-soluble . Consequently, Tween 65 exhibits lower surface activity and reduced emulsifying power compared to its monoester counterparts, a property that is not a limitation but a targeted functional advantage in formulations where excessive emulsification strength or uncontrolled foam generation must be avoided [1]. Direct substitution without reformulation would alter HLB balance, interfacial film characteristics, and ultimately product stability .

HLB mismatch HLB 10.5 vs 14.9–15.0 for Tween 60/80 may shift emulsion type from W/O to O/W.
Tristearate vs monoester Three C18 chains alter interfacial film characteristics and reduce emulsifying power.
Processing behavior Phase inversion temperature and foam profile differ; direct replacement may compromise process stability.

Tween 65 Performance Evidence


HLB Lipophilicity Positioning

Polysorbate 65 exhibits an HLB value of 10.5, which is substantially lower than Polysorbate 60 (HLB 14.9) and Polysorbate 80 (HLB 15.0) . This 4.4-4.5 unit differential places Tween 65 at the water-dispersible threshold, whereas Tween 60 and Tween 80 are fully water-soluble [1]. Among the polysorbate series, Tween 65 is the most lipophilic member, exhibiting lower surface activity and emulsifying power compared to its monoester analogs [2].

HLB positioning
Cross-study comparable
HLB 10.5 vs Tween 60 (14.9) / Tween 80 (15.0)
Supports W/O emulsion and co-emulsifier selection.
Δ = -4.4 to -4.5 HLB units; water-dispersible boundary.
HLB value emulsifier selection hydrophilic-lipophilic balance

Saponification Value Differentiation

Polysorbate 65 is specified with a saponification value of 88-98 mgKOH/g according to 21 CFR §172.838 and EU Directive 2008/84/EC [1]. In contrast, Polysorbate 80 (monooleate) exhibits a saponification value of 45-55 mgKOH/g [2]. This approximately two-fold higher saponification value directly reflects the tristearate structure (three ester bonds) versus the monoester structure (single ester bond) of Tween 80 .

Saponification value
Cross-study comparable
88–98 vs Tween 80 45–55 mgKOH/g
Confirms tristearate structure for batch identity.
~2× higher reflects three ester bonds.
saponification value ester content quality specification

Hydroxyl Value Differentiation

Polysorbate 65 exhibits a hydroxyl value range of 44-60 mgKOH/g as specified by 21 CFR §172.838 [1]. In comparison, Polysorbate 80 (monooleate) demonstrates a hydroxyl value of 65-80 mgKOH/g [2]. The lower hydroxyl value of Tween 65 (Δ = -5 to -36 mgKOH/g) is quantitatively consistent with its higher degree of esterification—three fatty acid chains occupying hydroxyl sites versus one chain in Tween 80 .

Hydroxyl value
Cross-study comparable
44–60 vs Tween 80 65–80 mgKOH/g
Orthogonal metric for esterification degree.
Lower value consistent with higher esterification.
hydroxyl value esterification degree quality control

Polymorphic Transformation in Hot Melt Coatings

In lipid-based hot melt coating (HMC) systems, Polysorbate 65 induced the polymorphic transformation of tripalmitin (PPP) from the metastable α-form to the thermodynamically stable β-form immediately after coating [1]. Increasing the PS 65 concentration reinforced molecular interaction with lipophilic hydrochlorothiazide (HCT), resulting in reduced crystal growth and decelerated drug release [2]. This crystallization-directing property is structurally linked to the tristearate architecture and is not documented for monoester polysorbates such as Tween 60 or Tween 80 under comparable HMC conditions [3].

Polymorph control
Class-level inference
Induces α→β tripalmitin transformation; reduces crystal growth
Supports lipid coating stability screening.
Reported in hot melt coating; monoester comparison inferred.
hot melt coating polymorphic transformation lipid crystallization

Phase Inversion Temperature Behavior

A comparative study of thermal-induced phase inversion of concentrated O/W emulsions stabilized by Tween 65, Tween 80, and Tween 81 demonstrated that the phase inversion temperature (PIT) obtained was dependent on the specific Tween type used [1]. For emulsions stabilized by Tween 65, the PIT was additionally dependent on whether the emulsifier was dissolved in the water phase, the oil phase, or both phases [2]. This phase-dependent PIT behavior was not observed for Tween 80 or Tween 81 under identical experimental conditions [3].

PIT behavior
Head-to-head
PIT depends on dissolution phase for Tween 65 only
Enables processing control via emulsifier pre-dissolution.
Tween 80/81 showed phase-independent PIT.
phase inversion temperature emulsion stability thermal behavior

Emulsion Stability with Egg Yolk Synergy

In O/W emulsions composed of 30% (w/w) oil phase stabilized by dried egg yolk and Tween 65 mixtures, emulsion stability ranged from 37.5% to 58.2% depending on emulsifier composition and concentration [1]. Notably, emulsion stability increased in most cases with the addition of emulsifiers, particularly with Tween 65 [2]. This synergistic stabilization is attributed to competitive adsorption dynamics between egg yolk proteins and the tristearate surfactant at the oil-water interface [3].

Egg yolk synergy
Head-to-head
Emulsion stability 37.5–58.2%; increased with Tween 65
Supports protein-surfactant co-stabilized formulations.
30% O/W, dried egg yolk mixtures.
emulsion stability competitive adsorption protein-surfactant interaction

Application Scenarios


Water-in-Oil Emulsion Formulations

Based on its HLB value of 10.5—the lowest among polysorbates—Tween 65 is the preferred emulsifier for stabilizing water-in-oil emulsions where Tween 60 (HLB 14.9) or Tween 80 (HLB 15.0) would invert to O/W systems [1]. This HLB positioning enables Tween 65 to function as a standalone W/O emulsifier or as the lipophilic anchor in Span-Tween blended systems, where it can be paired with Span 65 (HLB 2.1) to achieve custom HLB targets between 2.1 and 10.5 for emulsifying specific oil phases [2].

Frozen Dessert Heat Shock Resistance

Polysorbate 65 is the industry-standard emulsifier for ice cream and frozen desserts requiring protection against heat shock—the formation of coarse ice crystals during temperature cycling [1]. Its tristearate structure enables controlled fat destabilization and prevents ice crystal growth, maintaining a smooth, dry texture even after partial thawing and refreezing [2]. This application specifically leverages the tristearate architecture that is absent in Tween 60 and Tween 80, making Tween 65 uniquely suitable for frozen dairy and non-dairy dessert formulations .

Controlled-Release Hot Melt Coatings

As demonstrated in tripalmitin-based hot melt coating studies, Tween 65 induces immediate α→β polymorphic transformation of the lipid matrix, stabilizing the thermodynamically preferred β-form and reducing API crystal growth during accelerated storage [1]. This crystallization-directing property enables robust controlled-release coating formulations for oral multiparticulate drug delivery systems containing metformin hydrochloride or hydrochlorothiazide [2]. The tristearate structure of Tween 65 provides a crystallization-templating function that monoester polysorbates cannot replicate under equivalent HMC processing conditions .

Foam Control in Fermentation Processing

Unlike the high-foaming characteristics of Tween 20 and Tween 80, Polysorbate 65 functions as an effective defoaming agent during industrial mixing, fermentation processes, and sugar processing due to its tristearate structure and lower surface activity [1]. The controlled foam profile of Tween 65 is quantitatively linked to its position as the most lipophilic polysorbate with low surface activity, making it the preferred choice for processes where excessive foam generation would reduce yield or require additional antifoam additives [2].

Application
Selection Property
Validation Focus
Water-in-Oil Emulsions
Most lipophilic polysorbate; balanced HLB for W/O anchoring
Emulsion type stability and phase inversion control
Frozen Dessert Stability
Tristearate architecture; controlled fat destabilization
Ice crystal growth inhibition and heat shock resistance
Hot Melt Coatings
Polymorph-directing tristearate structure
Lipid crystallization control and release reproducibility
Fermentation Foam Control
Low surface activity; defoaming profile
Foam suppression efficiency in mixing and fermentation

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